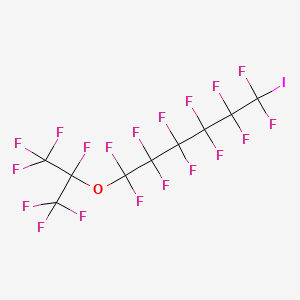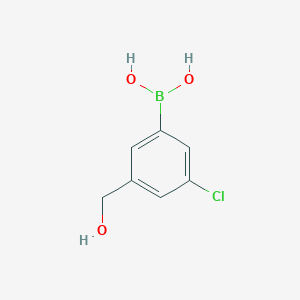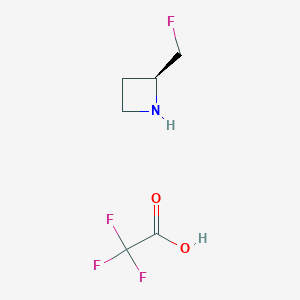
Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane
Overview
Description
Synthesis Analysis
The first paper describes a procedure for synthesizing ethers and esters of helicenebisquinones, starting from commercially available dye-intermediates. The key steps involve using tosyl groups to protect phenols and transforming sulfonic acid functions to iodides, which could be relevant for synthesizing the iodine-containing compound of interest . The second paper discusses the synthesis of various monoethers of ethyleneglycol using alcohols of different chain lengths, including dodecyl alcohol, which is pertinent to the dodecyl group in the target compound . The third paper details the synthesis of a complex fluorinated thiophene through co-pyrolysis with tetrafluoroethylene, indicating the potential for heat-induced reactions in the synthesis of highly fluorinated compounds .
Molecular Structure Analysis
The structure of a tetra-(1S)-camphanate ester derived from a helicenebisquinone was analyzed by X-ray diffraction in the first paper, which underscores the importance of structural analysis in confirming the configuration of complex molecules . Similarly, the structure of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene was confirmed by X-ray diffraction analysis in the third paper, suggesting that such techniques could be used to elucidate the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound "Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane." However, the synthesis of fluorinated compounds often involves reactions under high-temperature conditions, as indicated by the co-pyrolysis process described in the third paper . The transformation of sulfonic acid functions to iodides mentioned in the first paper could also be relevant for introducing the iodine moiety into the target compound .
Physical and Chemical Properties Analysis
While the papers do not provide information on the physical and chemical properties of the specific compound, they do offer insights into the properties of similar fluorinated compounds. For instance, the unique optical properties of tetradodecyloxy helicenebisquinone are mentioned in the first paper , and the characteristics of various monoethers on thin-layer chromatography are discussed in the second paper . These properties, such as polarity and chromatographic behavior, could be extrapolated to the compound of interest, given its structural similarities.
Scientific Research Applications
1. Surface Tension and Viscosity Studies
The physical properties such as density, surface tension, and kinematic viscosity of segregated hydrofluoroethers, including compounds structurally similar to Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane, have been meticulously studied. These properties are crucial for understanding the behavior of these compounds in different states and temperatures, which is essential in industrial applications, chemical synthesis, and material science (Rausch et al., 2015).
2. Creation of Superoleophobic Surfaces
Research indicates that compounds with long dodecyl spacers and short fluorinated chains, akin to this compound, are instrumental in fabricating surfaces with extremely high oleophobic properties. These surfaces have significant industrial applications, particularly in creating materials that resist oil and stains, which is a valuable property in various manufacturing processes and products (Bellanger et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research involving this compound could include further exploration of its potential applications, such as in surface modifications, biocompatible coatings, and nanomaterial synthesis. Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F19IO/c10-1(11,3(14,15)8(25,26)29)2(12,13)4(16,17)9(27,28)30-5(18,6(19,20)21)7(22,23)24 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNSTDXWXWXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179772 | |
| Record name | 1-Iodo-6-(heptafluoroisopropoxy)perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25080-18-6 | |
| Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodo-6-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025080186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-6-(heptafluoroisopropoxy)perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Iodoperfluoro(2-methyl-3-oxanonane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)








![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)